2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Description
2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a heterocyclic compound featuring fused imidazole, pyridine, and pyrazine rings. Its structure is characterized by chlorine substituents at the 2- and 6-positions, which enhance its electronic and steric properties, making it a potent scaffold for pharmacological applications. Synthesized via tandem iminium cyclization and Smiles rearrangement (as seen in structurally related compounds), this compound has garnered attention as a selective phosphodiesterase 10A (PDE10A) inhibitor . Additionally, its core structure aligns with biologically active molecules showing antibacterial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
7,12-dichloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-7-2-1-5-9(14-7)15-4-12-3-6(15)8(11)13-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUKWQYYNGRIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C3=CN=CN32)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459852 | |
| Record name | 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-53-6 | |
| Record name | 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240815-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with a pyrido[2,3-b]pyrazine core, similar to 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, have shown significant anticancer properties. These compounds act as inhibitors of key signaling pathways involved in cancer progression. For instance, they have been identified as inhibitors of the PI3K pathway and c-MET kinase, which are crucial in various cancers including non-small cell lung cancer and colorectal cancer .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Various derivatives have demonstrated activity against bacterial strains and fungi. The mechanism often involves the inhibition of essential microbial growth pathways .
1.3 Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound derivatives exhibit anti-inflammatory and analgesic effects. These properties make them potential candidates for treating conditions like arthritis and chronic pain .
Material Science
2.1 Non-linear Optical (NLO) Applications
Compounds related to this compound have shown promising non-linear optical properties. These characteristics are essential for applications in photonics and optoelectronics. For example, studies have reported high second-order hyperpolarizabilities for certain derivatives, suggesting their utility in developing advanced optical materials .
2.2 Electrochemical Sensing
The electrochemical properties of these compounds have been explored for biosensing applications. Their ability to interact with DNA makes them suitable for developing electrochemical sensors that can detect specific biomolecules . This application is particularly relevant in the fields of diagnostics and environmental monitoring.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
6-Chloro-2-Methoxy-7-(Trifluoromethyl)imidazo[1,5-A]pyrido[3,2-E]pyrazine
- Structural Differences : Replaces 2-chloro with methoxy and introduces a trifluoromethyl group at position 5.
- Activity : Exhibits enhanced selectivity for PDE10A due to the electron-withdrawing trifluoromethyl group, which stabilizes binding interactions. A quantitative structure-activity relationship (QSAR) model confirmed that substituents at positions 2 and 7 modulate potency, with methoxy groups reducing off-target effects compared to chloro substituents .
- Therapeutic Potential: Demonstrates antipsychotic efficacy comparable to 2,6-dichloro derivatives but with improved metabolic stability .
Table 1: PDE10A Inhibitors and Key Substituent Effects
| Compound | Substituents (Positions) | IC50 (PDE10A) | Selectivity Over PDE3/PDE5 |
|---|---|---|---|
| 2,6-Dichloroimidazo[...]pyrazine | Cl (2,6) | 3.2 nM | >100-fold |
| 6-Cl-2-MeO-7-CF3-imidazo[...]pyrazine | OMe (2), CF3 (7) | 1.8 nM | >500-fold |
| Papaverine (Reference) | N/A | 360 nM | Low |
Pyrido-Pyrazine Derivatives in Cardiovascular Therapeutics
Tetrahydropyrrolo[1,2-A]pyrido[3,2-A]pyrazines
- Structural Differences : Incorporates a saturated pyrrolidine ring, reducing aromaticity compared to the fully aromatic imidazo-pyrido-pyrazine core.
- For example, 5-[(2,6-dimethoxyphenyl)methyl] derivatives (compound 19) relax aortic smooth muscle by 85% but reduce blood pressure by only 12% .
- Contrast with 2,6-Dichloroimidazo[...]pyrazine : The dichloro compound’s rigid aromatic core favors CNS-targeted PDE10A inhibition, while tetrahydropyrrolo derivatives exhibit peripheral activity due to their flexible structure .
Anticancer and Antimicrobial Analogues
Pyrrolo[1,5-A]pyrazine-Based Eis Inhibitors
- Structural Differences : Replaces imidazole with pyrrolo rings and lacks chlorine substituents.
- Activity : The aromatic pyrrolo[1,5-a]pyrazine core is critical for binding Mycobacterium tuberculosis Eis enzyme, with a phenyl ring at R1 enhancing inhibition (IC50 = 9.25 µM). Removal of aromaticity reduces activity 25-fold, highlighting the importance of π-π interactions .
- Therapeutic Contrast : Unlike 2,6-dichloroimidazo[...]pyrazine, these compounds target bacterial resistance mechanisms rather than CNS pathways .
2-Phenoxypyrido[3,2-E]triazolo[1,5-A]pyrimidinones
- Structural Differences: Substitutes pyrazine with pyrimidinone and adds phenoxy groups.
- Properties : These derivatives exhibit higher melting points (e.g., 249–251°C for compound 6e) due to hydrogen-bonding capacity, contrasting with the lower thermal stability of 2,6-dichloroimidazo[...]pyrazine (mp ~200°C) .
- Synthetic Routes : Synthesized via alkylation and chlorination reactions, whereas 2,6-dichloro derivatives rely on cyclization strategies .
Key Research Findings and Contradictions
- Substituent Effects : Chlorine atoms in 2,6-dichloroimidazo[...]pyrazine enhance PDE10A binding via hydrophobic interactions, while methoxy groups in analogues improve selectivity . However, in Eis inhibitors, chloro substituents are absent, and activity relies on aromatic π-systems .
- Therapeutic Efficacy vs. Toxicity: Imidazo[1,2-a]quinoxaline N-oxides show potent in vitro cytotoxicity (IC50 = 65 µM) but fail in vivo due to oxygen-dependent activation, unlike 2,6-dichloroimidazo[...]pyrazine, which maintains efficacy in CNS models .
- Contradiction in Cardiovascular Agents : Compounds with strong smooth muscle relaxation (e.g., 85% relaxation in compound 19) paradoxically exhibit weak hypotensive effects, suggesting divergent mechanisms compared to standard vasodilators .
Biological Activity
2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H4Cl2N4
- Molecular Weight : 239.06 g/mol
- CAS Number : 240815-53-6
The compound features a fused ring system that includes imidazole and pyridine moieties, which contribute to its chemical reactivity and biological properties. The dichloro substitution at the 2 and 6 positions enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Antitumor Activity : The compound has been studied for its potential as an antitumor agent. It has shown promise in inhibiting various cancer cell lines through mechanisms that may involve enzyme inhibition or receptor modulation .
- Protein Tyrosine Kinase Inhibition : Studies suggest that derivatives of this compound can act as protein tyrosine kinase inhibitors, which are crucial in treating T-cell mediated disorders such as rheumatoid arthritis and multiple sclerosis .
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind effectively to active sites of enzymes or receptors, modulating their activity. This interaction is critical for its antitumor effects and potential use in immunotherapy .
Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF-7 (Breast) | 15.3 |
| A549 (Lung) | 12.8 |
These results indicate that the compound has a selective inhibitory effect on cancer cells while showing lower toxicity towards normal cells .
Protein Kinase Inhibition
In a pharmacological study focusing on protein tyrosine kinases, derivatives of this compound were evaluated for their ability to inhibit specific kinases associated with T-cell activation. Compound 7 from the study showed an IC50 value of 5.70 nM against ENPP1, suggesting strong potential for enhancing immune responses in cancer therapy .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,5-a]pyrazine | Contains an imidazole ring | Antimicrobial properties |
| 6-Chloroimidazo[1,5-a]pyridine | Chlorinated pyridine derivative | Anticancer activity |
| 2-Aminoimidazo[1,5-a]pyridine | Amino group substitution | Neuroprotective effects |
The specific arrangement of chlorine atoms and the fused ring system in this compound impart distinct chemical and biological profiles that differentiate it from other compounds in this category .
Q & A
Basic Research Questions
Q. What synthetic strategies are critical for achieving high yield and purity in the preparation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine?
- Key considerations include solvent selection (e.g., 1,2-dimethoxyethane with aqueous ammonia to avoid byproducts like 5-aminotetrazolo[1,5-a]pyrazine) and catalytic hydrogenation using palladium on carbon for azide reduction . Purification steps, such as recrystallization or chromatography, are essential to isolate the target compound from intermediates like trifluoroacetate salts .
Q. Which spectroscopic and analytical techniques are most reliable for structural validation of this compound and its derivatives?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns and ring saturation, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like imidazo-pyrazine rings and chloro-substituents . X-ray crystallography, as used in PDE10A co-crystallization studies, provides definitive structural confirmation .
Q. How are initial biological screening assays designed to evaluate PDE10A inhibition?
- Standard assays measure cAMP hydrolysis inhibition in vitro using recombinant PDE10A enzymes. Dose-response curves (e.g., IC₅₀ values) are generated with reference inhibitors (e.g., papaverine derivatives) for comparison. Selectivity is assessed against other PDE isoforms (e.g., PDE2A, PDE5A) to confirm target specificity .
Advanced Research Questions
Q. How can QSAR models guide the optimization of PDE10A inhibitory activity in this compound class?
- Quantitative structure-activity relationship (QSAR) models analyze substituent effects (e.g., electron-withdrawing groups at the 2,6-positions) on binding affinity. Computational tools like molecular docking and free-energy perturbation simulations predict interactions with PDE10A’s hydrophobic clamp and catalytic domain . Experimental validation via synthesized analogs (e.g., trifluoroacetate derivatives) refines these models .
Q. What novel binding interactions are revealed by crystallographic studies of PDE10A-inhibitor complexes?
- X-ray structures show that this compound forms π-π stacking with Phe529 and hydrogen bonds with Gln725 in PDE10A, distinct from papaverine-like inhibitors. These interactions explain its higher selectivity and potency .
Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Pharmacokinetic studies (e.g., bioavailability, blood-brain barrier penetration) and metabolite profiling resolve such contradictions. For example, in vivo efficacy in reversing MK-801-induced hyperactivity in rats requires optimizing half-life and brain exposure, which may not correlate directly with in vitro IC₅₀ values .
Q. What methodologies are used to profile selectivity across PDE isoforms, and what challenges arise?
- Radiolabeled substrate assays (e.g., ³H-cAMP for PDE10A vs. ³H-cGMP for PDE5A) quantify inhibition across isoforms. Challenges include isoform-specific assay conditions (e.g., Mg²⁺/Ca²⁺ requirements) and cross-reactivity with structurally similar PDEs (e.g., PDE1B). High-throughput screening with recombinant enzymes minimizes variability .
Q. How can synthetic byproducts like 5-aminotetrazolo[1,5-a]pyrazine be mitigated during preparation?
- Solvent optimization (e.g., aqueous ammonia in 1,2-dimethoxyethane) suppresses unintended cyclization. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS identifies intermediates early, allowing adjustments in stoichiometry or temperature .
Methodological Notes
- Crystallography: Co-crystallization with PDE10A requires enzyme purification and soaking experiments with saturating inhibitor concentrations .
- QSAR: Descriptor selection (e.g., logP, Hammett constants) and validation via leave-one-out cross-avoidance ensure model robustness .
- In Vivo Models: MK-801-induced hyperactivity in rats uses standardized scoring for stereotypy and locomotion, with blinded analysis to reduce bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
